molecular formula C7H12O3 B1336091 4-Oxoheptanoic acid CAS No. 924-97-0

4-Oxoheptanoic acid

Cat. No. B1336091
CAS RN: 924-97-0
M. Wt: 144.17 g/mol
InChI Key: ACHSNZNVVUIPJX-UHFFFAOYSA-N
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Description

4-Oxoheptanoic acid, also known as 3-butyrl propionic acid, is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .


Molecular Structure Analysis

The systematic name for 4-Oxoheptanoic acid is CCCC(=O)CCC(=O)O . The structure includes a seven-carbon chain with two carbonyl groups (C=O), one at the fourth carbon and another at the end of the chain, forming a carboxylic acid group (COOH).


Physical And Chemical Properties Analysis

4-Oxoheptanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 268.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 36.1±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 135.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Oxoheptanoic acid and its derivatives are utilized as precursors in chemical synthesis. For instance, they are employed in preparing compounds like 2-methyl-1,3-cyclohexanedione, which is achieved by avoiding high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979). This highlights their role in facilitating alternative, less intense synthetic pathways.

Applications in Nanotechnology

In the field of nanotechnology, 4-oxoheptanoic acid derivatives have been used for the optical gating of nanofluidic devices. These devices, based on synthetic ion channels, utilize the photolabile properties of these compounds. The optical gating allows UV-light-triggered permselective transport of ionic species, paving the way for potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Atmospheric Studies

The identification of 4-oxoheptanoic acid derivatives in marine atmospheres underscores their environmental relevance. In a study, 4-oxoheptanedioic acid was detected in marine aerosols, indicating its presence and potential role in atmospheric chemical processes (Sakaguchi & Kawamura, 1994). This discovery expands our understanding of the chemical composition of marine aerosols.

Gas Phase Ion Fragmentation Studies

The fragmentation behaviors of small oxocarboxylic acids, including 6-oxoheptanoic acid, have been studied using electrospray ionization and mass spectrometry. These studies are crucial for understanding the gas phase ion fragmentation mechanisms, which are significant in various fields of analytical and organic chemistry (Kanawati et al., 2007).

Role in Organic Chemistry Research

4-Oxoheptanoic acid and its derivatives, such as methyl 7-oxoheptanoate, are significant in the synthesis of various organic compounds. They have been used for synthesizing intermediates in the preparation of prostaglandins and other bioactive molecules, highlighting their importance in organic synthesis (Ballini & Petrini, 1984).

Scientific Research Applications of 4-Oxoheptanoic Acid

Synthesis and Chemical Processes

4-Oxoheptanoic acid and its derivatives are used as precursors in chemical synthesis. For example, they serve in the preparation of 2-methyl-1,3-cyclohexanedione, offering an alternative to high-pressure hydrogenation processes (Chattopadhyay, Banerjee, & Sarma, 1979). This demonstrates their role in enabling more accessible synthetic routes.

Nanotechnology Applications

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-oxoheptanoic acid, has been utilized in the optical gating of synthetic ion channels in nanofluidic devices. These applications include light-induced controlled release, sensing, and information processing, showcasing the compound's potential in advanced technological applications (Ali et al., 2012).

Atmospheric Chemistry

The identification of 4-oxoheptanoic acid derivatives, such as 4-oxoheptanedioic acid, in marine atmospheres indicates their presence and potential impact on atmospheric chemical processes. This discovery underscores the importance of understanding the diverse chemical components of marine aerosols (Sakaguchi & Kawamura, 1994).

Analytical Chemistry

Studies on small oxocarboxylic acids, including 6-oxoheptanoic acid, have explored their mass spectrometric characterization and gas phase ion fragmentation mechanisms. This research is significant in the field of analytical chemistry for understanding the behavior of these compounds under various conditions (Kanawati et al., 2007).

Organic Chemistry Research

4-Oxoheptanoic acid derivatives are important in the synthesis of various organic compounds. For instance, methyl 7-oxoheptanoate, a derivative, is used in the synthesis of key intermediates for prostaglandins, highlighting its significance in the field of organic synthesis (Ballini & Petrini, 1984).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Oxoheptanoic acid . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-6(8)4-5-7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHSNZNVVUIPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415259
Record name 4-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxoheptanoic acid

CAS RN

924-97-0
Record name 4-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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